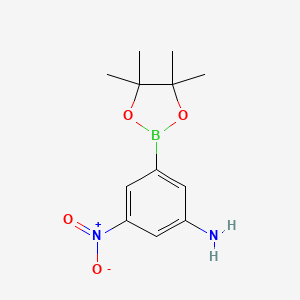

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative with a nitro substituent at the 3-position and a pinacol boronate group at the 5-position. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science . Its nitro group enhances stability and serves as a precursor for further functionalization (e.g., reduction to amines) .

Propiedades

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYYWEHPIHBBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657356 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-51-0 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Cross-Coupling Reactions

The compound is primarily utilized in organic synthesis as a reagent in cross-coupling reactions. It can participate in the Suzuki-Miyaura coupling reaction, where it acts as a boronic acid derivative. This reaction is essential for forming carbon-carbon bonds and synthesizing complex organic molecules.

1.2 Mechanism of Action

The mechanism involves the dioxaborolane moiety which can engage in nucleophilic substitution reactions. The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization of the compound.

Medicinal Chemistry

2.1 Drug Development

Research has indicated that compounds similar to 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may have potential applications in drug discovery. The structural features allow for modifications that can enhance biological activity against various targets .

2.2 Anticancer Activity

Studies have suggested that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The ability to modify the nitro group into an amine could lead to compounds that interact more effectively with biological systems .

Material Science

3.1 Polymer Synthesis

The compound's unique structure allows it to be used in the development of advanced materials and polymers. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties .

3.2 Nanotechnology

In nanotechnology applications, the compound can be used to functionalize nanoparticles or surfaces due to its reactive dioxaborolane moiety. This can enhance the properties of nanomaterials for applications in electronics and photonics .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that modifications of this compound resulted in compounds with significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Polymer Development

Another research project focused on using this compound as a precursor for synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .

Mecanismo De Acción

The compound exerts its effects through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, the nitro group can interact with biological targets, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Positional Isomers

*Estimated based on nitro group addition (45 g/mol) to C₁₂H₁₈BNO₂ (219.09).

Key Differences :

Functional Group Modifications

Key Differences :

- Electronic Effects: Electron-withdrawing groups (NO₂, Cl) deactivate the ring, whereas N-alkyl/aryl groups (e.g., N-CH₃, N-Ph₂) alter steric and electronic profiles .

- Applications : Fluorinated and chlorinated analogs are tailored for medicinal chemistry, while bulky N-substituents are used in OLEDs or catalysis .

Key Insights :

- Solubility : Nitro and halogen substituents reduce solubility in polar solvents compared to unsubstituted analogs.

- Safety : All boronate anilines require careful handling due to irritant properties; nitro derivatives may pose additional oxidative risks .

Actividad Biológica

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a dioxaborolane moiety, which contribute to its reactivity and possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- Molecular Formula : C13H18BNO5

- CAS Number : 63660-02-6

- Molecular Weight : 279.1 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction to form amines or other derivatives that may exhibit different biological activities. The dioxaborolane moiety facilitates cross-coupling reactions that are significant in medicinal chemistry .

Biological Activity Overview

The compound has been evaluated for multiple biological activities:

- Antiparasitic Activity : Some studies suggest that compounds similar to this compound exhibit antiparasitic properties. For instance, modifications on the core structure have shown varying degrees of efficacy against parasites with resistance-associated mutations .

- Inhibition Studies : The compound has been tested against several enzymes. For example:

Table 1: Biological Assays Overview

| Study | Target | Assay Type | Result (IC50/EC50) | Notes |

|---|---|---|---|---|

| Study A | Maltase α-glucosidase | Enzyme Inhibition | IC50 ~36 μM | Moderate inhibition observed |

| Study B | Parasite Model | Antiparasitic Efficacy | EC50 ~0.010 μM | High potency against resistant strains |

| Study C | Cancer Cell Lines | Cytotoxicity Assay | GI50 ~15 μM | Selective growth inhibition noted |

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Análisis De Reacciones Químicas

1.1. Nitro Group Reduction

The nitro group undergoes reduction to form an amine, a critical transformation in organic synthesis.

-

Reagents : Hydrogen peroxide (H₂O₂) or palladium catalysts (e.g., Pd/C) under basic conditions.

-

Products : 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

-

Application : This reaction facilitates the synthesis of nitrogen-containing heterocycles and bioactive molecules .

1.2. Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation via palladium-catalyzed coupling.

-

Reagents : Palladium(0) catalysts (e.g., PdCl₂), bases (e.g., K₂CO₃), and coupling partners (e.g., aryl halides) .

-

Products : Coupled biaryl compounds, such as substituted anilines with aryl or alkenyl groups.

1.3. Oxidation of the Aniline Core

The aniline moiety can be oxidized to nitrobenzene derivatives, though this reaction is less common due to the compound’s sensitivity to strong oxidizing agents.

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Products : Oxidized derivatives (e.g., nitrobenzene analogs).

3.1. Medicinal Chemistry

-

Anticancer Activity : The nitro group enhances biological activity, with derivatives showing cytotoxicity against prostate (LNCap) and breast (MDA-MB-231) cancer cells .

-

Enzyme Interactions : The boronic acid moiety forms hydrogen bonds with arginine and glutamine residues in androgen receptors, influencing drug design for prostate cancer .

3.2. Material Science

-

Organic Electronics : Boronic ester derivatives are precursors for electroluminescent materials in OLED displays, leveraging their electron-deficient properties.

Stability and Handling Considerations

-

Moisture Sensitivity : The boronic ester is prone to hydrolysis under aqueous conditions, requiring inert atmospheres for storage.

-

Thermal Stability : Decomposes above 150°C, necessitating controlled reaction temperatures.

Métodos De Preparación

Borylation via Miyaura Borylation

The most common and reliable method to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is the palladium-catalyzed Miyaura borylation. This reaction typically involves:

- Starting material: A halogenated nitroaniline derivative (e.g., 3-nitro-5-bromoaniline),

- Reagents: Bis(pinacolato)diboron as the boron source,

- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2, Pd2(dba)3 with phosphine ligands),

- Base: Potassium acetate or carbonate,

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF),

- Temperature: Mild heating (60–90 °C),

- Time: Several hours (typically 6–12 h).

This method allows for efficient coupling of the boronate ester to the aromatic ring bearing the nitro group, preserving the sensitive functionalities.

Multi-Step Synthesis Including Acylation and Deprotection

In some protocols, the synthesis involves:

- Acylation of aniline derivatives to protect the amino group,

- Borylation of the halogenated intermediate,

- Subsequent deprotection of the acyl group to regenerate the free aniline.

This sequence helps to avoid side reactions during borylation and improves overall yields.

Halogen-Metal Exchange Followed by Pinacol Ester Formation

An alternative method involves:

- Halogen-metal exchange using n-butyllithium on a halogenated nitroaniline,

- Quenching with a boron electrophile such as trimethyl borate,

- Followed by pinacol esterification to form the dioxaborolane ring.

This approach is more sensitive to reaction conditions and requires low temperatures to avoid decomposition.

Industrial Production Considerations

Industrial scale synthesis typically adapts the laboratory methods with optimizations such as:

- Use of continuous flow reactors for better heat and mass transfer,

- Automated control of reaction parameters to maximize yield and purity,

- Efficient purification techniques including crystallization and chromatography,

- Removal of palladium residues by treatments with ethylenediamine, charcoal, and silica grafted with dimercaptotriazine.

Such optimizations ensure scalability while maintaining product quality.

Data Table: Representative Preparation Conditions and Yields

| Step | Starting Material | Reaction Conditions | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Nitro-5-bromoaniline | Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | 80 °C, 12 h | 70–80 | Typical method for boronate ester installation |

| 2 | Acylated nitroaniline derivative | Borylation under similar conditions | Pd2(dba)3, K2CO3 | 70 °C, 10 h | 60–75 | Protecting group strategy to improve selectivity |

| 3 | Halogenated nitroaniline | Halogen-metal exchange with n-BuLi, then boronation | n-BuLi, B(OMe)3, pinacol | -78 °C to RT | 65–78 | Requires strict temperature control |

| 4 | Crude product | Purification and palladium removal | Ethylenediamine, charcoal, silica gel | Ambient | N/A | Ensures removal of metal contaminants |

Research Findings and Notes

- The nitro group serves as an electron-withdrawing substituent that influences the reactivity of the aromatic ring during borylation, often requiring careful catalyst and base selection to avoid reduction or side reactions.

- The boronate ester moiety is stable under typical reaction conditions but can be sensitive to acidic or strongly basic media, necessitating mild conditions during deprotection steps.

- Studies have shown that the introduction of the dioxaborolane group enhances the compound’s applicability in Suzuki coupling, facilitating the synthesis of complex molecules with high efficiency.

- Protective group strategies, such as acylation of the aniline nitrogen, are beneficial in multi-step syntheses to prevent unwanted side reactions.

- Industrial processes emphasize palladium residue removal to meet pharmaceutical-grade purity requirements.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can regioselectivity be controlled?

- Methodology : The compound is synthesized via borylation of nitro-substituted aniline precursors. A common approach involves Miyaura borylation, where halogenated intermediates (e.g., 3-nitro-5-bromoaniline) react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in the presence of KOAc . Regioselectivity is achieved by steric and electronic effects of the nitro group, which directs boronation to the para position. Purification often requires column chromatography (silica gel, eluent: hexane/EtOAc) .

- Challenges : Competing side reactions (e.g., diacetylation of the aniline group) may occur, necessitating protective strategies like acetylation prior to borylation .

Q. How can the structure of this compound be confirmed using crystallography and spectroscopy?

- XRD Analysis : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) confirms the planar geometry of the aniline ring and the tetrahedral boronic ester. Displacement parameters validate the nitro group’s orientation .

- Spectroscopy :

- ¹H/¹³C NMR : The nitro group deshields adjacent protons (e.g., H-4 and H-6), causing downfield shifts (~δ 8.2–8.5 ppm). The boronic ester’s methyl groups appear as a singlet (~δ 1.3 ppm) .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and B-O (~1350 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for this compound under ambient and reaction conditions?

- Ambient Stability : The boronic ester is hygroscopic; storage under inert atmosphere (Ar/N₂) at 2–8°C in dark vials is recommended to prevent hydrolysis .

- Reaction Stability : The nitro group may undergo reduction under catalytic hydrogenation conditions. Use mild coupling conditions (e.g., room temperature, short reaction times) to preserve functionality .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Mechanism : The boronic ester acts as a nucleophile, transmetallating with Pd(0) to form a Pd(II) intermediate, which couples with aryl halides (e.g., bromoarenes) to form biaryls. The nitro group’s electron-withdrawing nature enhances electrophilicity at the coupling site, improving reaction rates .

- Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (3:1) at 60°C for 12 hours .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in cross-coupling vs. competitive protodeboronation?

- Electronic Analysis : The nitro group’s strong electron-withdrawing effect increases the boronic ester’s Lewis acidity, accelerating transmetallation but also increasing susceptibility to protodeboronation. Computational studies (DFT) show a lower activation barrier for transmetallation (~15 kcal/mol) compared to protodeboronation (~20 kcal/mol) under basic conditions .

- Mitigation : Additives like NaHCO₃ buffer the reaction medium, reducing acid-catalyzed protodeboronation .

Q. What computational methods (e.g., NBO, DFT) are used to predict the compound’s vibrational and electronic properties?

- DFT Modeling : B3LYP/6-31G(d) calculations predict vibrational modes (e.g., B-O stretching at 1345 cm⁻¹) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with experimental IR and UV-Vis data .

- NBO Analysis : Delocalization of electron density from the boronic ester’s oxygen lone pairs into the nitro group’s π* orbitals stabilizes the structure by ~8 kcal/mol .

Q. Can this compound serve as a precursor for meta-substituted biaryl systems via directed C–H borylation?

- Application : The nitro group acts as a directing group in Ir-catalyzed C–H borylation, enabling meta-functionalization. For example, using [Ir(COD)OMe]₂ and dtbpy ligands in cyclohexane at 80°C, borylation occurs at the meta position relative to the nitro group .

- Limitations : Competing borylation at the boronic ester site may occur, requiring stoichiometric control .

Q. How does the crystal packing of this compound affect its solubility and intermolecular interactions?

- Crystal Structure : XRD data reveal π-π stacking between nitro-substituted rings (distance ~3.5 Å) and hydrogen bonding between NH₂ and adjacent boronic ester oxygens (distance ~2.8 Å). These interactions reduce solubility in nonpolar solvents .

- Solubility Enhancement : Use polar aprotic solvents (e.g., DMF) or derivatize the amine with acetyl groups .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.